Cas no 57999-49-2 (2-(3-Bromophenoxy)tetrahydro-2H-pyran)

2-(3-Bromophenoxy)tetrahydro-2H-pyran is a brominated aromatic ether derivative featuring a tetrahydropyran (THP) protecting group. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The THP group enhances stability and solubility, facilitating controlled reactions under mild conditions. The bromine substituent at the meta-position offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity profile makes it valuable for modular synthesis. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in multi-step synthetic pathways.
2-(3-Bromophenoxy)tetrahydro-2H-pyran structure
57999-49-2 structure
Product Name:2-(3-Bromophenoxy)tetrahydro-2H-pyran
CAS No:57999-49-2
MF:C11H13BrO2
MW:257.123722791672
MDL:MFCD00094009
CID:822352
Update Time:2025-05-27

2-(3-Bromophenoxy)tetrahydro-2H-pyran Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromophenoxy)tetrahydro-2H-pyran
    • 2-(3-bromophenoxy)-tetrahydro-2H-pyran
    • 2-(3-bromophenoxy)oxane
    • 3-(Tetrahydropyran-2-yloxy)phenyl bromide
    • 3-Bromophenyl tetrahydro-2H-pyran-2-yl ether
    • MDL: MFCD00094009
    • Inchi: 1S/C11H13BrO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2
    • InChI Key: YDIPSMGGPVMCHP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OC1CCCCO1

Computed Properties

  • Exact Mass: 256.01000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4

Experimental Properties

  • Color/Form: Not available
  • Density: 1.403±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 42-46 °C(lit.)
  • Boiling Point: 322.4℃/760mmHg
  • Flash Point: >230 °F
  • Refractive Index: 1.5504 (589.3 nm 20 ºC)
  • Solubility: Very slightly soluble (0.25 g/l) (25 º C),
  • PSA: 18.46000
  • LogP: 3.35450
  • Solubility: Not available

2-(3-Bromophenoxy)tetrahydro-2H-pyran Security Information

  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: R51/53
  • Safety Instruction: 61-36-26
  • Hazardous Material Identification: N
  • Risk Phrases:R51; R53; R36/37/38; R20/21/22

2-(3-Bromophenoxy)tetrahydro-2H-pyran Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(3-Bromophenoxy)tetrahydro-2H-pyran Suppliers

Amadis Chemical Company Limited
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(CAS:57999-49-2)2-(3-Bromophenoxy)tetrahydro-2H-pyran
Order Number:A869545
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:18
Price ($):160.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:57999-49-2)2-(3-Bromophenoxy)tetrahydro-2H-pyran
A869545
Purity:99%
Quantity:100g
Price ($):160.0
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